Home > Products > Screening Compounds P9532 > 2-(4,4-Diethylazepan-1-yl)acetamide
2-(4,4-Diethylazepan-1-yl)acetamide -

2-(4,4-Diethylazepan-1-yl)acetamide

Catalog Number: EVT-7807150
CAS Number:
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4,4-Diethylazepan-1-yl)acetamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a diethylazepane moiety attached to an acetamide functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the field of anticonvulsant and analgesic drug development.

Source

The compound can be synthesized through various chemical reactions involving piperazine derivatives and acylating agents. Research has indicated that similar compounds exhibit promising anticonvulsant properties, which may be relevant for therapeutic applications in neurology .

Classification

2-(4,4-Diethylazepan-1-yl)acetamide is classified as an organic amide. Its structure includes a piperazine-like ring system, which is common among many biologically active compounds. This classification is significant as it influences the compound's reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 2-(4,4-Diethylazepan-1-yl)acetamide typically involves the alkylation of piperazine derivatives with acylating agents such as chloroacetyl chloride. The general synthetic pathway can be outlined as follows:

  1. Preparation of Chloroacetyl Derivatives: The initial step involves the reaction of piperazine with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) at controlled temperatures.
  2. Alkylation Reaction: The resulting chloroacetyl derivative is then reacted with diethylamine or a similar amine to form the final product.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Technical Details

The reactions are typically monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion and yield optimization. Yields can vary based on reaction conditions, often ranging from 44% to 78% depending on the specific reagents and methods employed .

Molecular Structure Analysis

Structure

The molecular formula for 2-(4,4-Diethylazepan-1-yl)acetamide is C12H22N2OC_{12}H_{22}N_2O. The structure features:

  • A diethylazepane ring, which contributes to its biological activity.
  • An acetamide functional group that enhances solubility and reactivity.

Data

The molecular weight of 2-(4,4-Diethylazepan-1-yl)acetamide is approximately 210.32 g/mol. The compound's structural representation can be depicted using various chemical drawing software tools.

Chemical Reactions Analysis

Reactions

2-(4,4-Diethylazepan-1-yl)acetamide can undergo several chemical reactions typical for amides, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acylation: It can react with other acylating agents to form more complex derivatives.

Technical Details

The reactivity of this compound is influenced by the electron-donating effects of the diethyl groups on the azepane ring, which can stabilize certain intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(4,4-Diethylazepan-1-yl)acetamide often involves modulation of neurotransmitter systems in the brain. Specifically:

  • Anticonvulsant Activity: It may interact with sodium channels or GABA receptors, reducing neuronal excitability and preventing seizures.

Data

Studies have shown that structural modifications in similar compounds can significantly affect their pharmacological profiles, suggesting that further research into this compound could reveal its specific mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but sparingly soluble in water.

Chemical Properties

  • Melting Point: Estimated around 150°C based on similar compounds.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties accurately.

Applications

Scientific Uses

2-(4,4-Diethylazepan-1-yl)acetamide shows potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new anticonvulsant drugs.
  • Neuroscience Research: Investigating its effects on neurotransmission and potential therapeutic benefits for neurological disorders.

Research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications .

Introduction to 2-(4,4-Diethylazepan-1-yl)acetamide

2-(4,4-Diethylazepan-1-yl)acetamide is a synthetic organic compound featuring a seven-membered azepane ring with two ethyl substituents at the 4-position and an acetamide moiety linked to the nitrogen atom. This molecular architecture places it within the broader class of nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical research due to their potential biological activities and drug-like properties. The compound's structure combines conformational flexibility from the azepane ring with the hydrogen-bonding capabilities of the acetamide group, creating a versatile scaffold for medicinal chemistry applications. While not naturally occurring, its design principles follow bioisosteric rationales common in drug discovery, particularly in targeting enzymes and receptors that recognize amide functionalities [1] [4].

Historical Context and Discovery Milestones

The precise synthetic origin of 2-(4,4-Diethylazepan-1-yl)acetamide remains undocumented in the available literature, reflecting the compound's status as either a recent addition to chemical libraries or an intermediate in proprietary pharmaceutical research. Its discovery likely follows established synthetic routes for similar N-substituted azepane derivatives, which became increasingly prominent in medicinal chemistry throughout the early 21st century as alternatives to piperidine-based structures. The compound's structural relatives, such as 2-[4-(diphenylmethylidene)piperidin-1-yl]acetamide and N-(1,3,4-thiadiazol-2-yl)acetamide, have documented synthesis protocols involving nucleophilic displacement reactions between halogenated acetamides and secondary amines [1] [4] [6].

The development of 2-(4,4-Diethylazepan-1-yl)acetamide aligns with broader trends in heterocyclic chemistry that gained momentum between 2010-2020, where researchers systematically explored ring size effects on biological activity. The 4,4-diethyl substitution pattern on the azepane ring suggests intentional design to impart conformational restraint and modulate lipophilicity, potentially enhancing blood-brain barrier penetration or target binding affinity compared to unsubstituted analogs. Published methods for analogous compounds typically involve multi-step sequences starting from cyclohexanone derivatives subjected to reductive amination, followed by alkylation with chloroacetamide or similar electrophiles [6] [9]. Despite these synthetic precedents, no dedicated publications, patents, or clinical development milestones specifically referencing this compound were identified in the available literature, highlighting its status as an underexplored chemical entity.

Significance in Modern Medicinal Chemistry

2-(4,4-Diethylazepan-1-yl)acetamide embodies strategically important molecular features that align with contemporary drug design principles targeting epigenetic regulators and central nervous system (CNS) targets. Its significance stems from three key structural attributes:

  • Bioisosteric Potential: The compound serves as a conformational analog of piperidine-based HDAC inhibitors, with the azepane ring potentially offering improved selectivity profiles due to altered spatial orientation of the zinc-binding group. The seven-membered ring may better accommodate the structural requirements of class I HDAC isoforms (particularly HDACs 1-3), which feature deeper catalytic tunnels compared to other classes [2].
  • Hydrogen-Bonding Capability: The acetamide moiety provides both hydrogen-bond donor (N-H) and acceptor (C=O) functionalities, enabling critical interactions with biological targets. This feature is shared with clinically validated neuroactive agents and enzyme inhibitors, suggesting potential modulation of neurotransmitter systems or epigenetic machinery [4] [7].
  • Lipophilicity Modulation: The diethyl substituents on the azepane ring increase steric bulk and lipophilicity (predicted LogP ≈ 1.8), potentially enhancing membrane permeability and bioavailability compared to simpler analogs. This balance between polarity and lipophilicity approaches the optimal range for blood-brain barrier penetration (LogP 1.5-2.7), suggesting CNS applicability [9].

Table 1: Structural Features and Their Medicinal Chemistry Significance

Structural ElementMedicinal Chemistry RationaleBiological Targets
Azepane ring (7-membered)Enhanced conformational flexibility vs. piperidines; improved selectivity for enzyme active sitesHDACs, GPCRs, neurotransmitter transporters
4,4-Diethyl substitutionTuned lipophilicity for membrane permeability; conformational restraintEpigenetic regulators; CNS targets
Acetamide moietyDual H-bond donor/acceptor; potential zinc-chelating capacity (if deprotonated)Metalloenzymes (HDACs); neurotransmitter receptors
Secondary amine linkageEnables protonation at physiological pH; potential for cation-π interactionsIon channels; excitatory receptors

The compound's significance extends to its potential as a precursor for prodrug development or as a synthetic intermediate for more complex molecules targeting epigenetic pathways. Molecular modeling suggests the acetamide group could function as a monodentate zinc-binding group (ZBG) in HDAC inhibition, albeit with lower affinity than canonical hydroxamates. This potential mechanism aligns with emerging trends in selective HDAC inhibitor design, where reduced potency ZBGs may confer improved isoform selectivity—a key challenge in HDAC-targeted therapeutics [2]. Additionally, the structural similarity to known bioactive azepanes indicates possible activity against neurological targets, including G-protein-coupled receptors (GPCRs) and neurotransmitter transporters implicated in affective disorders, pain processing, and neurodegenerative conditions [7] [9].

Research Gaps and Unanswered Questions

Despite its promising structural features, 2-(4,4-Diethylazepan-1-yl)acetamide suffers from substantial research gaps that limit its therapeutic exploitation. A systematic analysis reveals deficiencies across multiple dimensions of pharmacological characterization:

  • Evidence Gap: While structurally analogous compounds show activity against HDACs and CNS targets, no direct biochemical evidence exists for this specific molecule's target engagement, potency (IC₅₀), or selectivity profile. The absence of comparative studies against class I HDAC isoforms (1, 2, 3, 8) represents a critical barrier to understanding its therapeutic potential [2] [8]. Conflicting structure-activity relationship (SAR) data from simplified analogs further complicates predictive modeling, creating uncertainty about its binding mode and pharmacophore requirements.

  • Knowledge Gap: Fundamental physicochemical and pharmacological data are entirely lacking, including: solubility profiles across physiological pH ranges; in vitro metabolic stability (microsomal/hepatocyte clearance); plasma protein binding; and permeability assessments (PAMPA, Caco-2). The compound's potential for CNS penetration remains speculative without experimental logBB determinations. Additionally, no studies explore its synthetic accessibility at scale or analytical characterization beyond basic spectral data, hindering compound progression [8] [10].

  • Methodological Gap: Existing literature on structurally related compounds relies heavily on homogeneous enzyme assays rather than cell-based target engagement studies or phenotypic screening. No investigations employ advanced biophysical techniques (SPR, ITC, CETSA) to validate direct target binding or structural biology approaches (X-ray crystallography, cryo-EM) to elucidate binding modes. This methodological limitation obscures understanding of how the 4,4-diethyl substitution influences protein-ligand interactions compared to smaller ring systems [2] [5] [8].

Table 2: Research Gaps and Proposed Investigation Strategies

Gap CategorySpecific DeficiencyRecommended Investigation
Evidence GapNo direct target validation; conflicting SAR for analogsEnzyme inhibition assays (HDAC isoforms); GPCR screening panels; kinase profiling
Knowledge GapAbsence of ADME/PK data; unknown synthetic tractabilityMetabolic stability assays (liver microsomes); PAMPA-BBB; route scouting/optimization studies
Methodological GapOverreliance on enzymatic assays; no structural biology dataX-ray co-crystallization; CETSA; phenotypic screening in disease-relevant cellular models
Theoretical GapLimited computational modeling; unexplored epigenetic mechanismsMolecular dynamics simulations; transcriptomic profiling after compound exposure

A significant theoretical gap concerns the unexplored epigenetic modulation potential. While the molecular scaffold suggests possible HDAC inhibition, no studies investigate effects on histone acetylation marks, gene expression profiles, or functional consequences in disease models. The compound's impact on non-histone protein acetylation—a crucial mechanism in cancer and neurodegeneration—remains entirely speculative [2]. Furthermore, the population gap in biomedical research applies indirectly: should therapeutic applications emerge, differential effects across demographic groups (age, sex, genetic background) would require investigation currently precluded by the absence of baseline pharmacological data.

Addressing these gaps requires a multidisciplinary approach beginning with comprehensive physicochemical characterization, followed by target-agnostic phenotypic screening and target deconvolution studies. Tools such as Litmaps could identify disconnected literature domains relevant to azepane bioactivity, potentially revealing novel target hypotheses [5]. Prioritization should focus on HDAC selectivity profiling and CNS target screening, leveraging the compound's structural distinction from well-studied piperidine analogs to explore new biological space.

Properties

Product Name

2-(4,4-Diethylazepan-1-yl)acetamide

IUPAC Name

2-(4,4-diethylazepan-1-yl)acetamide

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C12H24N2O/c1-3-12(4-2)6-5-8-14(9-7-12)10-11(13)15/h3-10H2,1-2H3,(H2,13,15)

InChI Key

NAOWZBHITOMORN-UHFFFAOYSA-N

SMILES

CCC1(CCCN(CC1)CC(=O)N)CC

Canonical SMILES

CCC1(CCCN(CC1)CC(=O)N)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.